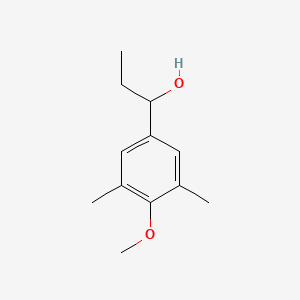

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol

Description

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is a substituted propanol derivative with a phenyl group modified by methyl groups at the 3- and 5-positions and a methoxy group at the 4-position. The compound’s structure combines a primary alcohol (-OH group on the first carbon of the propanol chain) with a sterically hindered aromatic ring, which influences its physical and chemical properties.

Properties

IUPAC Name |

1-(4-methoxy-3,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h6-7,11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXNEJLRZZCAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)C)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with propanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol for methoxy group substitution.

Major Products:

Oxidation: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanone.

Reduction: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

Key Structural and Functional Differences

Methoxy vs. Hydroxy Groups: Compounds with hydroxyl groups (e.g., 1-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol) exhibit higher polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs .

Functional Group Variations :

- Alcohols vs. Ketones : Ketones (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one) lack the -OH group, making them less reactive in nucleophilic reactions but more stable under acidic conditions .

Branching and Steric Effects :

Implications on Physicochemical Properties

While explicit data on melting points or solubility are absent in the evidence, structural trends suggest:

- Polarity: Hydroxyl-containing compounds (e.g., 1-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol) are more polar than methyl/methoxy-substituted analogs.

- Reactivity : Primary alcohols (target compound) may undergo oxidation more readily than tertiary alcohols. Ketones (e.g., ) are less prone to oxidation.

Biological Activity

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanol backbone with a substituted aromatic ring, which is critical for its biological activity. The specific structural formula is:

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves:

- Modulation of Receptor Activity : Similar compounds have shown potential as allosteric modulators of GABA_B receptors, with activity measured in terms of EC50 values. For instance, derivatives in related studies exhibited EC50 values around 30 µM, indicating significant receptor interaction .

- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making them candidates for drug development .

In Vitro Studies

Recent studies have focused on the cytotoxicity and antimicrobial activities of related compounds. For example:

- Cytotoxicity Assays : The viability of cells exposed to varying concentrations of the compound was assessed using MTT assays. Results indicated that at certain concentrations, the compound could reduce cell viability significantly, suggesting potential therapeutic applications .

Antimicrobial Activity

Research has demonstrated that certain derivatives possess antimicrobial properties. For example:

- A study highlighted the effectiveness of similar compounds against acne-causing bacteria, indicating a broad spectrum of antimicrobial activity .

Data Table: Biological Activities and EC50 Values

| Compound Name | Biological Activity | EC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | GABA_B Modulation | 30 | |

| Derivative A | Antimicrobial (Acne) | Varies | |

| Derivative B | Cytotoxicity | Varies |

Case Study 1: GABA_B Modulation

In a series of experiments evaluating the modulation of GABA_B receptors, it was found that the dimethyl analogue of the compound had the highest activity among tested variants. The results indicated that structural modifications significantly influenced receptor interaction and efficacy.

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties against Staphylococcus epidermidis demonstrated that certain derivatives effectively inhibited bacterial growth. The methodology involved measuring growth curves in the presence and absence of the compound to establish its inhibitory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.